molecular formula C13H12O5 B1422184 Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate CAS No. 37978-61-3

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Cat. No. B1422184
CAS RN: 37978-61-3
M. Wt: 248.23 g/mol
InChI Key: RYKAHKWLZNRCOG-UHFFFAOYSA-N
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Patent
US07709505B2

Procedure details

2-Methyl-4-acetoxy-6-methoxycarbonylbenzofuran (Method 14; 1.275 g, 5.14 mmol) was added to a suspension of potassium carbonate (1.408 g, 10.3 mmol, 2 eq) in MeOH (100 ml) and water (2 ml), and the mixture stirred for 1 hr at ambient temperature. The supernatant liquor was decanted from the insoluble material and evaporated in vacuo to yield a cream solid (2.19 g, assumed to be contaminated with inorganics). NMR: 2.35 (s, 3H), 3.56 (br s, 1H), 3.73 (s, 3H), 6.46 (s, 1H), 6.69 (s, 1H), 6.86 (s, 1H); m/z 205 (M−H)−, 83% by LC-MS.
Quantity
1.275 g
Type
reactant
Reaction Step One
Quantity
1.408 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([O:15]C(=O)C)[C:5]=2[CH:6]=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([OH:15])[C:5]=2[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.275 g
Type
reactant
Smiles
CC=1OC2=C(C1)C(=CC(=C2)C(=O)OC)OC(C)=O
Name
Quantity
1.408 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatant liquor was decanted from the insoluble material
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a cream solid (2.19 g, assumed to be contaminated with inorganics)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1OC2=C(C1)C(=CC(=C2)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.